molecular formula C23H31N5O3 B11253445 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B11253445
M. Wt: 425.5 g/mol
InChI Key: YXLRJMQCWQXPRE-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and methoxybenzoyl groups. Its multifaceted structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.

    Introduction of the Methoxybenzoyl Group: The piperazine intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base to introduce the methoxybenzoyl group.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential therapeutic uses.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(2,4-Dimethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research.

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H31N5O3/c1-17-15-21(26-9-5-4-6-10-26)25-23(24-17)28-13-11-27(12-14-28)22(29)19-8-7-18(30-2)16-20(19)31-3/h7-8,15-16H,4-6,9-14H2,1-3H3

InChI Key

YXLRJMQCWQXPRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC)N4CCCCC4

Origin of Product

United States

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